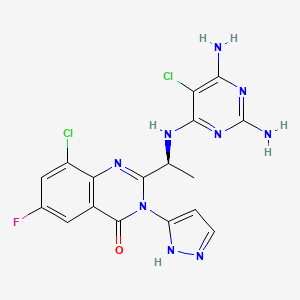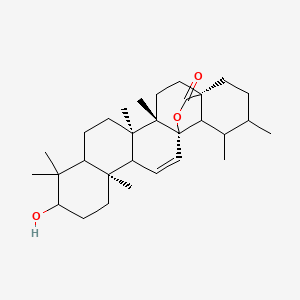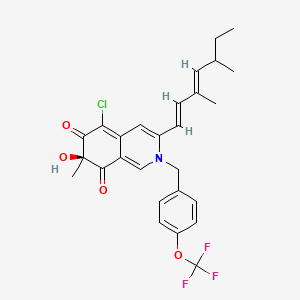![molecular formula C24H23NO2 B12427211 naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B12427211.png)
naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone is a synthetic compound that belongs to the class of naphthoylindoles. This compound is characterized by the presence of a naphthalene ring, an indole ring, and a hydroxypentyl side chain. The incorporation of deuterium atoms in the structure enhances its stability and alters its pharmacokinetic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone involves several steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxypentyl Side Chain: The hydroxypentyl side chain can be introduced through a Grignard reaction, where a pentyl magnesium bromide reacts with the indole ring.
Deuteration: The incorporation of deuterium atoms can be achieved through the use of deuterated reagents or solvents during the synthesis.
Formation of the Naphthoyl Group: The naphthalene ring can be introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxypentyl side chain can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the naphthoyl moiety can be reduced to form an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Formation of naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-carboxypentyl)indol-3-yl]methanone.
Reduction: Formation of naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanol.
Substitution: Formation of nitrated or halogenated derivatives of the compound.
科学的研究の応用
Naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone has several scientific research applications:
Chemistry: Used as a model compound to study the effects of deuteration on chemical reactivity and stability.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic applications, including its use as a synthetic cannabinoid for pain management and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of pharmaceuticals.
作用機序
The mechanism of action of naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone involves its interaction with specific molecular targets, such as cannabinoid receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The deuterium atoms in the structure may enhance the compound’s metabolic stability and prolong its duration of action.
類似化合物との比較
Similar Compounds
Naphthalen-1-yl-[1-(4-hydroxypentyl)indol-3-yl]methanone: Similar structure but lacks deuterium atoms.
Naphthalen-1-yl-[1-(4-pentenyl)indol-3-yl]methanone: Contains a double bond in the side chain instead of a hydroxyl group.
Naphthalen-1-yl-[1-(5-hydroxypentyl)indol-3-yl]methanone: Hydroxyl group is positioned differently on the side chain.
Uniqueness
Naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone is unique due to the presence of deuterium atoms, which enhance its stability and alter its pharmacokinetic properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C24H23NO2 |
|---|---|
分子量 |
361.5 g/mol |
IUPAC名 |
naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone |
InChI |
InChI=1S/C24H23NO2/c1-17(26)8-7-15-25-16-22(20-12-4-5-14-23(20)25)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17,26H,7-8,15H2,1H3/i4D,5D,12D,14D |
InChIキー |
LLFBQQHYZJTRAS-VXPPECPMSA-N |
異性体SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=CN2CCCC(C)O)C(=O)C3=CC=CC4=CC=CC=C43)[2H])[2H] |
正規SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12427131.png)
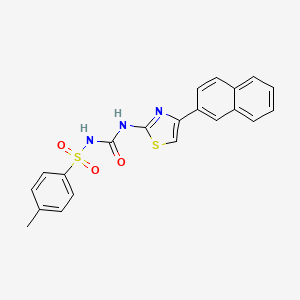
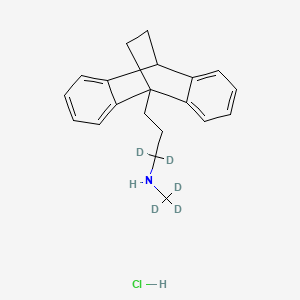
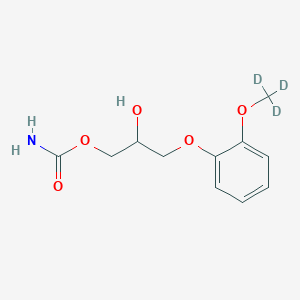
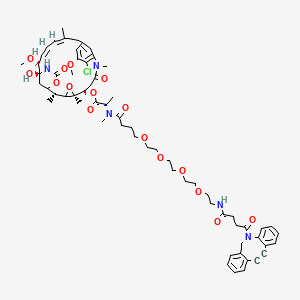
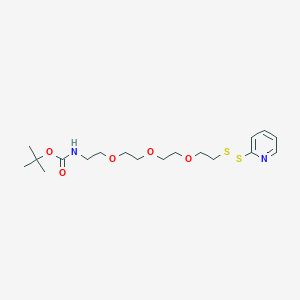

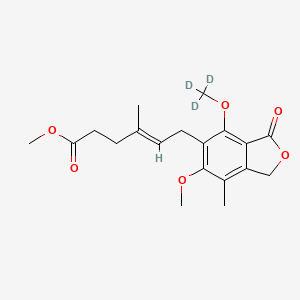
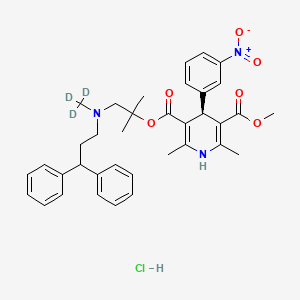
![1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12427193.png)
![N-[(4-fluorophenyl)methyl]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B12427195.png)
